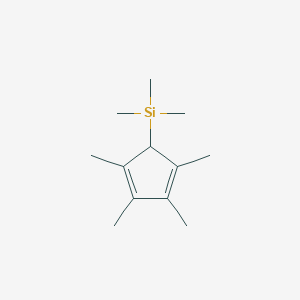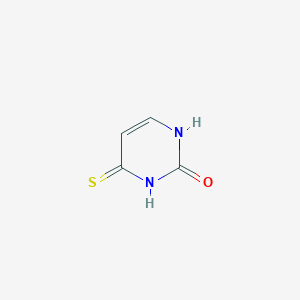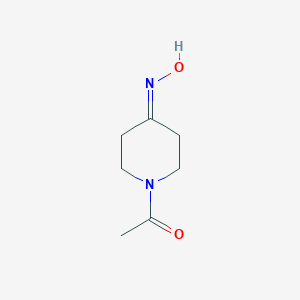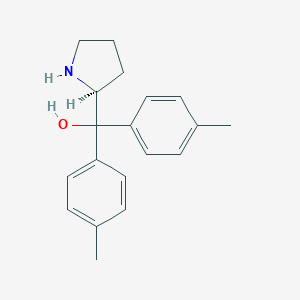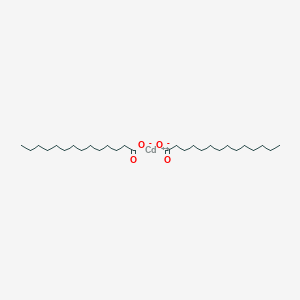
1,2-Dihydroquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydroquinolin-6-ol, also known as DHQ, is an organic compound with the chemical formula C9H9NO. It is a heterocyclic compound that is widely used in scientific research for its unique properties and potential applications. In
作用機序
The mechanism of action of 1,2-Dihydroquinolin-6-ol is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. 1,2-Dihydroquinolin-6-ol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 1,2-Dihydroquinolin-6-ol has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1,2-Dihydroquinolin-6-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, neuroprotective, and antitumor properties. 1,2-Dihydroquinolin-6-ol has also been shown to improve cognitive function and memory in animal studies. Additionally, 1,2-Dihydroquinolin-6-ol has been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases and conditions.
実験室実験の利点と制限
One advantage of using 1,2-Dihydroquinolin-6-ol in lab experiments is its versatility. 1,2-Dihydroquinolin-6-ol can be used as a building block for the synthesis of a variety of bioactive compounds, and it has a range of potential applications in catalysis and biological imaging. However, one limitation of using 1,2-Dihydroquinolin-6-ol in lab experiments is its relative instability. 1,2-Dihydroquinolin-6-ol can undergo oxidation and degradation under certain conditions, which can affect its purity and yield.
将来の方向性
There are several future directions for research on 1,2-Dihydroquinolin-6-ol. One potential direction is the development of new synthetic methods for 1,2-Dihydroquinolin-6-ol and its derivatives. Another direction is the exploration of 1,2-Dihydroquinolin-6-ol's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Dihydroquinolin-6-ol and its interactions with cellular proteins and enzymes.
合成法
There are several methods for synthesizing 1,2-Dihydroquinolin-6-ol. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method is the reduction of quinoline using a reducing agent such as sodium borohydride. The yield and purity of 1,2-Dihydroquinolin-6-ol can be improved by using column chromatography and recrystallization techniques.
科学的研究の応用
1,2-Dihydroquinolin-6-ol has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of a variety of bioactive compounds, including natural products and pharmaceuticals. 1,2-Dihydroquinolin-6-ol has also been studied for its potential use in catalysis, as well as its ability to act as a fluorescent probe for biological imaging.
特性
CAS番号 |
137732-58-2 |
|---|---|
製品名 |
1,2-Dihydroquinolin-6-ol |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
1,2-dihydroquinolin-6-ol |
InChI |
InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-4,6,10-11H,5H2 |
InChIキー |
XIYBHRFMBIVRAM-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(N1)C=CC(=C2)O |
正規SMILES |
C1C=CC2=C(N1)C=CC(=C2)O |
同義語 |
6-Quinolinol,1,2-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



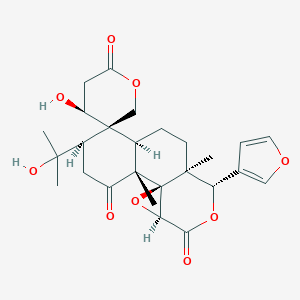
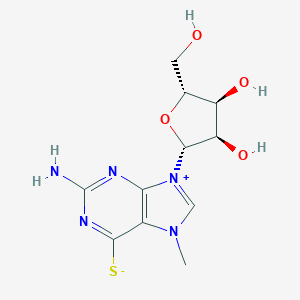
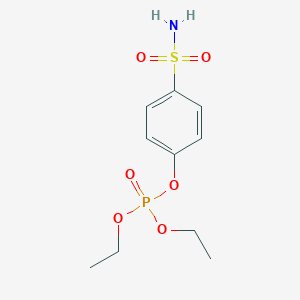
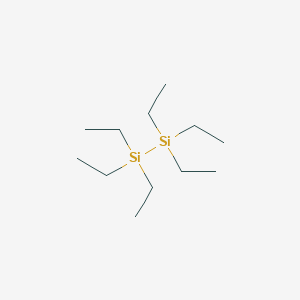
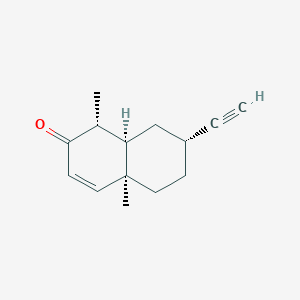
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
